Potassium 4-formylphenolate is used as a precursor in the synthesis of novel star-shaped molecules. These molecules are based on a 1,3,5-triazine core and are linked to different heterocyclic systems .
The synthesis involves the reaction of three equivalents of potassium 4-formylphenolate (obtained upon treatment of p-hydroxybenzaldehyde with KOH in ethanol) with one equivalent of 2,4,6-trichloro-1,3,5-triazine in dimethylformamide at 0 °C .
The reaction resulted in the formation of a novel star-shaped compound in an 82% yield . These compounds have found applications in various fields such as optoelectronics, electrochromic devices, organic solar cells, and more .
Potassium 4-formylphenolate is an organic compound with the molecular formula C₇H₅KO₂. It is derived from 4-hydroxybenzaldehyde, where the hydroxyl group is replaced by a potassium salt. This compound features a phenolic structure with an aldehyde functional group, making it a versatile intermediate in organic synthesis. Its unique properties stem from the combination of the formyl group and the phenolate ion, which can participate in various
There is no current information available on a specific mechanism of action for potassium 4-formylphenolate in biological systems.
As with most chemicals, it is advisable to handle potassium 4-formylphenolate with care following general laboratory safety guidelines. Specific hazard data is not available, but potential hazards based on its structure include:
Research indicates that potassium 4-formylphenolate exhibits notable biological activities, particularly in antimicrobial and anticancer studies. Its derivatives have been evaluated for their potential to inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines. The biological properties are largely attributed to its ability to interact with cellular components and disrupt metabolic processes.
The synthesis of potassium 4-formylphenolate typically involves:
Potassium 4-formylphenolate finds applications in various fields:
Several compounds share structural similarities with potassium 4-formylphenolate, each exhibiting unique properties:
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
4-Hydroxybenzaldehyde | Parent compound | Direct precursor; exhibits different reactivity |
Sodium 4-formylphenolate | Sodium salt variant | Solubility differences compared to potassium salt |
Salicylaldehyde | Hydroxybenzaldehyde | Contains a hydroxyl group at position C-2; different reactivity |
Phenol | Simple aromatic compound | Lacks the formyl group; serves as a basic structure for many reactions |
These compounds highlight the unique characteristics of potassium 4-formylphenolate while emphasizing its role as a versatile intermediate in chemical synthesis.